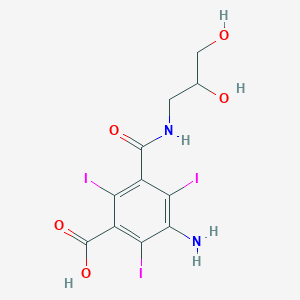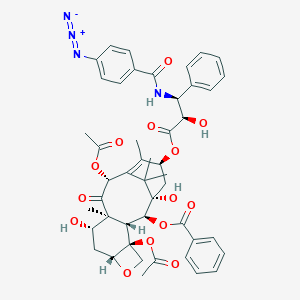
Azidotaxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azidotaxol is a chemical compound that has gained significant attention in the field of cancer research. It is a derivative of paclitaxel, a widely used chemotherapy drug. Azidotaxol has shown promising results in preclinical studies and has the potential to be an effective treatment for various types of cancer.
Mécanisme D'action
Azidotaxol works by disrupting the microtubule network in cancer cells, which is essential for cell division and growth. It binds to the beta-tubulin subunit of microtubules, preventing their depolymerization and causing cell cycle arrest and apoptosis.
Effets Biochimiques Et Physiologiques
Azidotaxol has been found to have several biochemical and physiological effects. It induces the formation of abnormal microtubule structures, leading to cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells, which is crucial for metastasis. Azidotaxol has also been shown to increase the production of reactive oxygen species, which can induce cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using azidotaxol in lab experiments is its high potency and efficacy against cancer cells. It has also been found to be effective against multidrug-resistant cancer cells, making it a promising candidate for combination therapy. However, azidotaxol is a highly toxic compound and requires careful handling and disposal. It is also expensive to synthesize, which may limit its widespread use in research.
Orientations Futures
There are several future directions for azidotaxol research. One area of interest is the development of novel formulations of azidotaxol that can improve its pharmacokinetics and reduce toxicity. Another direction is the investigation of combination therapy with other chemotherapy drugs or targeted therapies. Azidotaxol may also have potential in the treatment of other diseases, such as Alzheimer's disease, where microtubule dysfunction is implicated. Overall, azidotaxol holds great promise as a potential treatment for various types of cancer, and further research is needed to fully explore its therapeutic potential.
Méthodes De Synthèse
Azidotaxol can be synthesized from paclitaxel using a two-step process. The first step involves the conversion of paclitaxel to 10-deacetylbaccatin III, which is then treated with sodium azide to obtain azidotaxol. This synthesis method has been optimized to yield high purity and high yields of azidotaxol.
Applications De Recherche Scientifique
Azidotaxol has been extensively studied for its anticancer properties. It has shown efficacy against various types of cancer cells, including breast, lung, ovarian, and prostate cancer. Azidotaxol has also been found to be effective against multidrug-resistant cancer cells, which are often resistant to traditional chemotherapy drugs.
Propriétés
Numéro CAS |
153695-19-3 |
|---|---|
Nom du produit |
Azidotaxol |
Formule moléculaire |
C47H50N4O14 |
Poids moléculaire |
894.9 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-azidobenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C47H50N4O14/c1-24-31(63-43(59)36(55)35(27-13-9-7-10-14-27)49-41(57)28-17-19-30(20-18-28)50-51-48)22-47(60)40(64-42(58)29-15-11-8-12-16-29)38-45(6,32(54)21-33-46(38,23-61-33)65-26(3)53)39(56)37(62-25(2)52)34(24)44(47,4)5/h7-20,31-33,35-38,40,54-55,60H,21-23H2,1-6H3,(H,49,57)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 |
Clé InChI |
GVICBXRQYJAMJC-MZXODVADSA-N |
SMILES isomérique |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
SMILES canonique |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |
Synonymes |
3'-(4-azidobenzamido)taxol AzB-taxol azidotaxol N-((3,5-(3)H)-4-azidobenzoyl)-N-debenzoyltaxol N-(4-azidobenzoyl)-N-debenzoyltaxol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



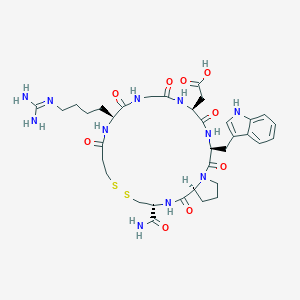
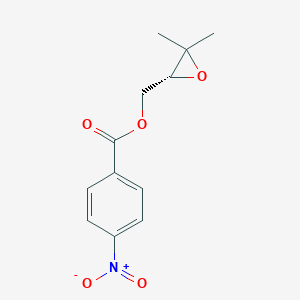
![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)



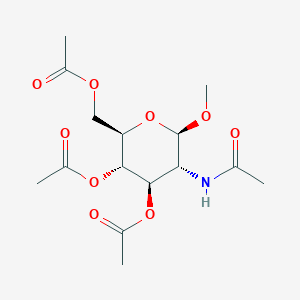

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)

